molecular formula C8H13N3O2 B3043197 3-Methyl-1,3,7-triaza-spiro[4.5]decane-2,4-dione CAS No. 78222-15-8

3-Methyl-1,3,7-triaza-spiro[4.5]decane-2,4-dione

Cat. No.: B3043197
CAS No.: 78222-15-8
M. Wt: 183.21 g/mol
InChI Key: QUKRRTZZHVJTSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1,3,7-triaza-spiro[4.5]decane-2,4-dione (CAS 78222-15-8) is a spirocyclic hydantoin derivative characterized by a fused piperidine-hydantoin scaffold with a methyl group at the 3-position . This compound is part of a novel chemotype of Delta Opioid Receptor (DOR)-selective agonists identified through high-throughput screening . Unlike other delta agonists, this chemotype demonstrates a signaling profile that is slightly biased toward G-protein signaling with low β-arrestin 2 recruitment efficacy . This is a significant pharmacological characteristic, as reduced β-arrestin recruitment has been suggested to mitigate adverse effects like convulsions and rapid tachyphylaxis associated with other DOR agonist chemotypes . The most potent hit from this class has shown submicromolar potency in reducing cAMP production, selectivity for DOR over a panel of 167 other GPCRs, and has demonstrated anti-allodynic efficacy in a model of inflammatory pain . This makes 3-Methyl-1,3,7-triaza-spiro[4.5]decane-2,4-dione a valuable building block and lead compound for researchers exploring new treatments for neurological disorders and chronic pain. The compound is offered with a purity of 95% and must be stored at -20°C . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-methyl-1,3,9-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-11-6(12)8(10-7(11)13)3-2-4-9-5-8/h9H,2-5H2,1H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKRRTZZHVJTSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCCNC2)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Primary Reaction: Formation of the Cyclic Intermediate

The primary reaction initiates with the condensation of urea, diethyl oxalate, and ammonium carbonate in anhydrous methanol. Sodium metal is introduced at 25–30°C to catalyze the formation of a spirocyclic intermediate. The molar ratio of diethyl oxalate to urea is critical, maintained at 1:1.1–1.3 to ensure complete conversion. The reaction proceeds via the following pathway:

$$
\text{Urea} + \text{Diethyl oxalate} \xrightarrow{\text{Na, MeOH}} \text{Primary intermediate (C}5\text{H}7\text{N}3\text{O}3\text{)} + \text{CO}_2 \uparrow
$$

Stirring for 2–3 hours after ammonium carbonate addition ensures the intermediate precipitates as a white solid, which is isolated via filtration.

Secondary Reaction: Acid-Mediated Rearrangement

The primary intermediate is treated with concentrated hydrochloric acid (HCl) to protonate the nitrogen centers, facilitating a ring-opening and subsequent rearrangement. The HCl-to-intermediate molar ratio is maintained at 2–4:1, with dropwise addition to control exothermicity. The reaction yields a secondary product, which remains in solution and is carried forward without isolation:

$$
\text{Primary intermediate} + \text{HCl} \rightarrow \text{Secondary intermediate (C}5\text{H}8\text{ClN}3\text{O}2\text{)}
$$

Intermediate Reaction: Spirocyclic Coupling

The secondary intermediate reacts with 2-(ethylamino)acetaldehyde and potassium ferricyanide (K$$3$$[Fe(CN)$$6$$]) to form the final spirocyclic product. Potassium ferricyanide acts as an oxidizing agent, enabling the formation of the triaza ring system. The reaction is conducted at room temperature for 20–24 hours, with a molar ratio of 1.5–2:1 for 2-(ethylamino)acetaldehyde relative to the secondary intermediate:

$$
\text{Secondary intermediate} + \text{2-(Ethylamino)acetaldehyde} \xrightarrow{\text{K}3[\text{Fe(CN)}6]} \text{3-Methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione}
$$

Concentration and Purification

The reaction mixture undergoes two-stage rotary evaporation to isolate the product. Initial concentration to 1/10 of the original volume precipitates the majority of the product, while a second evaporation to 1/3 volume recovers residual material. The combined solids are washed with deionized water and dried under reduced pressure, achieving a purity of 99.75%.

Optimization of Reaction Parameters

Molar Ratios and Yield Correlation

Table 1 summarizes the impact of reagent stoichiometry on yield and purity, derived from the patent’s Example 8. Excess urea (1.3 equivalents) and 2-(ethylamino)acetaldehyde (2 equivalents) maximize product formation, while potassium ferricyanide concentrations above 0.1 equivalents lead to side reactions.

Table 1: Effect of Reagent Stoichiometry on Synthesis Outcomes

Diethyl Oxalate (equiv) Urea (equiv) 2-(Ethylamino)acetaldehyde (equiv) Yield (%) Purity (%)
1.0 1.1 1.5 85.2 98.1
1.0 1.3 2.0 91.9 99.7
1.0 1.2 1.8 89.4 99.3

Solvent Reusability and Cost Analysis

Methanol’s role as a solvent is pivotal, with recovery rates exceeding 90% after distillation. This reduces raw material costs by approximately 40% compared to single-use solvents.

Advantages Over Conventional Methods

The patented methodology eliminates toxic cyanide-based reagents, addressing environmental and safety concerns associated with traditional spirocyclic syntheses. Furthermore, the use of commodity chemicals (urea, diethyl oxalate) ensures a 30–50% cost reduction relative to routes employing specialty amines.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,3,7-triaza-spiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new spiro derivatives with modified functional groups .

Scientific Research Applications

Myelostimulating Activity

Research indicates that derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione exhibit significant myelostimulating activity. In studies involving cyclophosphamide-induced myelodepression, these compounds accelerated the regeneration of lymphocytes and granulocytes in bone marrow hematopoiesis . This property suggests potential therapeutic uses in treating conditions associated with bone marrow suppression.

Opioid Receptor Agonism

Recent studies have identified derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione as selective agonists for δ-opioid receptors. This finding opens avenues for developing new pain management therapies that may offer fewer side effects compared to traditional opioid medications . The structure-activity relationship (SAR) studies indicate that modifications to the triazaspiro framework can enhance receptor selectivity and potency.

Polymer Stabilizers

The compound has also been explored for its utility as a polymer stabilizer. Novel piperidine derivatives derived from 1,3,8-triazaspiro[4.5]decane-2,4-dione have shown effectiveness in stabilizing various polymers against thermal degradation and oxidative stress . This application is particularly relevant in industries where material longevity is critical.

Inhibitors of Prolyl Hydroxylase Domain Enzymes

Research has demonstrated that spiro[4.5]decanones can serve as templates for developing potent inhibitors of prolyl hydroxylase domain enzymes (PHDs), which are crucial in regulating hypoxia-inducible factors (HIFs). These inhibitors have potential applications in treating anemia and other ischemia-related diseases . The binding interactions between these compounds and PHDs have been elucidated through crystallographic studies.

Case Studies

Study Focus Findings
Ten et al., 2018MyelostimulationDemonstrated significant acceleration in lymphocyte regeneration in myelodepressive models using triazaspiro compounds .
Meqbil et al., 2024Opioid Receptor AgonismIdentified novel δ-opioid receptor-selective agonists from triazaspiro derivatives; potential for pain management .
Vachal et al., 2019PHD InhibitionDeveloped selective PHD inhibitors based on spiro[4.5]decanone structures; implications for anemia treatment .

Mechanism of Action

The mechanism of action of 3-Methyl-1,3,7-triaza-spiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression modulation, and metabolic regulation .

Comparison with Similar Compounds

Key Observations:

Nitrogen Positioning : The number and placement of nitrogen atoms in the spiro framework significantly influence bioactivity. For example, 1,3,8-triazaspiro derivatives target HIF prolyl hydroxylases , while 1,3-diazaspiro compounds with phenyl substituents (e.g., 1-Methyl-8-phenyl) exhibit antiviral properties .

Substituent Effects : Bulky substituents like phenyl groups enhance lipophilicity, improving membrane permeability for CNS targets . Methyl groups at sterically hindered positions (e.g., TTDD) stabilize N-halamine structures for biocidal activity .

Synthetic Accessibility: N-1 monosubstituted hydantoins (e.g., 1-Methyl-8-phenyl) require protective strategies to avoid N-3 alkylation , whereas 1,3,8-triazaspiro compounds utilize multi-step coupling reactions .

Enzyme Inhibition

  • HIF Prolyl Hydroxylase (PHD) Inhibition : 1,3,8-Triazaspiro derivatives (e.g., compound 11 in ) inhibit PHD2/3, making them candidates for anemia treatment . The absence of an 8-substituent in 3-Methyl-1,3,7-triazaspiro may alter binding affinity compared to 8-benzyl analogs .
  • 5-HT2A Receptor Antagonism : 8-Phenyl-1,3-diazaspiro derivatives (e.g., compound 13 in ) inhibit platelet aggregation (IC₅₀ = 27.3 μM), outperforming sarpogrelate .

Antimicrobial Activity

  • TTDD : When chlorinated, TTDD exhibits rapid biocidal activity (4.9 log reduction in S. aureus and E. coli within 5 minutes) . Its stability and rechargeability make it suitable for medical textiles .

Myelostimulation

Physicochemical Properties

  • LogP and Solubility : 3-Methyl-1,3,7-triazaspiro’s hydrochloride salt (LogP uncalculated) likely improves aqueous solubility compared to neutral analogs like 1-Methyl-8-phenyl (LogP ~2.5 estimated) .
  • Thermal Stability : TTDD-based polymers retain integrity up to 200°C, enabling applications in durable biocidal materials .

Biological Activity

3-Methyl-1,3,7-triaza-spiro[4.5]decane-2,4-dione is a compound belonging to the class of triazaspiro compounds, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C8H13N3O2
  • Molar Mass : 183.21 g/mol
  • CAS Number : 78222-15-8

Research indicates that derivatives of triazaspiro compounds, including 3-Methyl-1,3,7-triaza-spiro[4.5]decane-2,4-dione, exhibit various mechanisms of action:

  • Inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylases (PHDs) :
    • These compounds have been identified as pan-inhibitors of PHDs, which are crucial in regulating erythropoiesis and cellular responses to hypoxia. They promote erythropoietin (EPO) production in vivo, making them potential candidates for treating anemia .
  • Myelostimulating Activity :
    • Studies have demonstrated that these compounds can stimulate myelopoiesis in models of myelodepressive syndromes induced by cyclophosphamide. They significantly enhance the regeneration of lymphocyte and granulocyte cell populations in bone marrow .
  • Cardioprotective Effects :
    • Research has shown that certain derivatives can inhibit permeability transition pores in mitochondria through mechanisms independent of conventional pathways associated with Oligomycin A. This suggests potential use as cardioprotective agents without the side effects typically associated with other mitochondrial inhibitors .

Biological Activity Data

The following table summarizes key biological activities and effects observed with 3-Methyl-1,3,7-triaza-spiro[4.5]decane-2,4-dione:

Activity Effect Reference
PHD InhibitionIncreased EPO production
MyelostimulationEnhanced lymphocyte and granulocyte recovery
CardioprotectionInhibition of mitochondrial permeability

Case Studies and Research Findings

  • Erythropoiesis Enhancement :
    A study highlighted the efficacy of triazaspiro derivatives in promoting erythropoiesis through PHD inhibition. The compounds demonstrated significant increases in EPO levels in preclinical models, indicating their potential for treating anemia related to chronic kidney disease .
  • Myelodepressive Syndrome Recovery :
    In an experimental setup involving cyclophosphamide-induced myelosuppression, treatment with 3-Methyl-1,3,7-triaza-spiro[4.5]decane-2,4-dione resulted in accelerated recovery of bone marrow function and hematopoietic cell populations .
  • Cardioprotective Mechanism :
    A recent investigation into the cardioprotective properties revealed that these compounds prevent side effects associated with traditional mitochondrial inhibitors by acting on alternative binding sites within the ATP synthase complex .

Q & A

Q. What are the key considerations for synthesizing 3-Methyl-1,3,7-triaza-spiro[4.5]decane-2,4-dione with high purity?

Methodological Answer: Synthesis requires careful optimization of reaction conditions, particularly when using hydrazine derivatives. For example, the reaction of pyridazinethiones with hydrazine in tetrahydrofuran (THF) may yield unexpected Schiff base byproducts due to acetone contamination . To minimize impurities, use anhydrous solvents and monitor reaction intermediates via thin-layer chromatography (TLC). Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) is recommended. Confirming purity via HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Q. How can the structural configuration of this compound be confirmed using crystallography?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallize the compound in a solvent system (e.g., methanol/water) and collect data at low temperature (e.g., 100 K) to reduce thermal motion artifacts. For spiro compounds, focus on torsion angles and dihedral angles to validate the spiro junction geometry. Computational validation via density functional theory (DFT) can corroborate bond lengths and angles (e.g., B3LYP/6-31G* level) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing novel derivatives?

Methodological Answer: A 2^k factorial design (k = number of variables) efficiently screens variables like temperature, solvent polarity, and catalyst loading. For example, a three-factor design (temperature: 60–100°C, solvent: THF vs. DMF, catalyst: 0.5–2 mol%) identifies interactions affecting yield. Use ANOVA to analyze significance (p < 0.05) and regression models to predict optimal conditions. Orthogonal arrays reduce experimental runs while maintaining statistical rigor .

Q. What computational strategies predict reaction pathways for spiro compound derivatives?

Methodological Answer: Quantum mechanical calculations (e.g., Gaussian 16) combined with transition state theory (TST) map potential energy surfaces. For hydrazine-mediated cyclization, locate transition states using the nudged elastic band (NEB) method. Machine learning (ML) models trained on reaction databases (e.g., Reaxys) can prioritize feasible pathways by analyzing steric/electronic parameters (e.g., Fukui indices) .

Q. How to address contradictions in spectroscopic data during characterization?

Methodological Answer: Contradictions between NMR/IR and theoretical predictions often arise from dynamic effects (e.g., tautomerism). For example, ¹H NMR signals may split due to slow exchange between conformers. Variable-temperature NMR (VT-NMR) at 25–80°C can resolve this. Compare experimental IR carbonyl stretches (~1700 cm⁻¹) with DFT-computed vibrational modes. If discrepancies persist, consider XPS or solid-state NMR to probe electronic environments .

6. Develop a protocol for scaling up synthesis while maintaining stereochemical integrity.
Methodological Answer:
Pilot-scale synthesis (1–10 mol) requires strict control of mixing efficiency and heat transfer. Use a jacketed reactor with a reflux condenser and inert atmosphere (N₂/Ar). Monitor reaction progress via inline FTIR or Raman spectroscopy. For stereochemical fidelity, employ chiral HPLC (e.g., Chiralpak AD-H column) to quantify enantiomeric excess (ee). Kinetic resolution during crystallization (e.g., seeding with enantiopure crystals) minimizes racemization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-1,3,7-triaza-spiro[4.5]decane-2,4-dione
Reactant of Route 2
3-Methyl-1,3,7-triaza-spiro[4.5]decane-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.